molecular formula C17H19N3O4S B2722037 1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899973-95-6

1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2722037
CAS RN: 899973-95-6
M. Wt: 361.42
InChI Key: GKAVGKAUOTWTHK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a hydroxypropyl group, a nitrobenzyl group, and a cyclopentapyrimidinone group. The nitrobenzyl group is a widely applied photoremovable group for the study of dynamic biological processes . By introducing different substituents to the benzylic position, a fluorescence signal can be generated upon irradiation .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through domino alkylation-cyclization reactions . This involves the reaction of propargyl bromides with thioureas and thiopyrimidinones .


Chemical Reactions Analysis

The nitrobenzyl group in the compound can undergo photoreactions, generating a fluorescence signal upon irradiation . This signal originates from the formation of a nitrosoketone by-product .

Scientific Research Applications

Environmental Monitoring and Toxicology

Organophosphorus (OP) and pyrethroid (PYR) pesticides are widely studied for their impact on environmental and human health due to their extensive use and neurotoxic properties. Research in South Australia has highlighted widespread chronic exposure to these chemicals in children, emphasizing the importance of monitoring environmental exposure to similar compounds to develop public health policies (Kateryna Babina et al., 2012). This context is relevant for understanding the environmental and health implications of exposure to complex organic compounds, including the one .

Biomarkers of Exposure

The study of metabolites in urine samples has been a crucial method for assessing human exposure to environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs. This approach is significant for compounds that serve as markers for exposure to specific environmental pollutants, such as diesel exhaust (G. Tranfo et al., 2018). This research underlines the importance of identifying and quantifying specific metabolites as indicators of exposure to hazardous substances.

Pharmacology and Toxicokinetics

Understanding the pharmacodynamic and pharmacokinetic properties of novel compounds is essential for their application in scientific research. Studies like the characterization of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist, provide insights into the process of developing compounds with potential therapeutic uses (R. Garner et al., 2015). While the direct application to the specified compound is not outlined, this exemplifies the type of research conducted to understand the biological effects and potential uses of complex organic molecules.

Metabolism and Excretion Studies

Investigations into the metabolism and excretion of compounds like INCB018424 offer valuable insights into how similar complex organic molecules are processed by the human body. Such studies inform on the absorption, distribution, metabolism, and excretion (ADME) profiles crucial for the development and safe use of new drugs or chemicals (A. Shilling et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific context. The nitrobenzyl group can be used as a photoremovable group, which could have applications in biological studies .

Future Directions

The use of photoremovable groups like nitrobenzyl in compounds is a growing field of study with potential applications in biological research . Future research could explore the use of this compound in such contexts.

properties

IUPAC Name

1-(3-hydroxypropyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-10-2-9-19-15-4-1-3-14(15)16(18-17(19)22)25-11-12-5-7-13(8-6-12)20(23)24/h5-8,21H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAVGKAUOTWTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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